molecular formula C7H8O3 B1266570 Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione CAS No. 5763-49-5

Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione

Cat. No.: B1266570
CAS No.: 5763-49-5
M. Wt: 140.14 g/mol
InChI Key: NMSRALOLNIBERV-UHFFFAOYSA-N
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Description

Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione is an organic compound with the molecular formula C7H8O2 It is a bicyclic compound containing a furan ring fused to a cyclopentane ring

Preparation Methods

The synthesis of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a cyclopentane derivative with a furan derivative in the presence of a strong acid can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols.

Scientific Research Applications

Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione can be compared with other similar compounds, such as:

    Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may have different functional groups attached.

    Furan derivatives: These compounds contain the furan ring but may differ in the substitution pattern or additional ring structures.

    Unique Features: The unique feature of this compound is its bicyclic structure, which combines both cyclopentane and furan rings, providing distinct chemical and physical properties.

Similar compounds include:

  • Cyclopentane-1,3-dione
  • Furan-2,3-dione
  • 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSRALOLNIBERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957299
Record name Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-49-5, 35878-28-5
Record name Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione
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Record name 5763-49-5
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Record name Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
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Record name Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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